molecular formula C17H27N3O B14784253 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide

Cat. No.: B14784253
M. Wt: 289.4 g/mol
InChI Key: AXAUIOKNEDSOPZ-UHFFFAOYSA-N
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Description

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group through a nitrogen atom

Preparation Methods

The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The benzylated piperidine is reacted with N-methylpropanamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or benzyl group are replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide can be compared with other similar compounds, such as:

    N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: This compound also contains a piperidine ring conjugated to a benzyl group but differs in the presence of a pyrimidine moiety.

    4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide: This compound has a similar piperidine structure but includes additional functional groups like a chloro and hydroxy group.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C17H27N3O/c1-14(18)17(21)19(2)12-16-8-10-20(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3

InChI Key

AXAUIOKNEDSOPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2)N

Origin of Product

United States

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